

Technical Support Center: Large-Scale Synthesis of SCM-198

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Compound of Interest

Compound Name: ST 198
Cat. No.: B1682475

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the large-scale synthesis of SCM-198 (Leonurine).

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for large-scale production of SCM-198?

A1: The most widely adopted synthetic strategy for SCM-198 involves a convergent approach, wherein two key intermediates, Syringic Acid and 4-Guanidino-1-butanol, are synthesized separately and then coupled in the final step. This method is favored for its efficiency and adaptability to industrial-scale production.^{[1][2][3]}

Q2: What are the primary challenges encountered during the scale-up of SCM-198 synthesis?

A2: Key challenges in the large-scale synthesis of SCM-198 include:

- Cost-effectiveness and availability of starting materials: Ensuring a stable and economical supply of precursors like syringaldehyde or 3,4,5-trimethoxybenzoic acid is crucial.

- Efficient and safe guanidinylation: The introduction of the guanidine group can be challenging due to the high basicity and potential for side reactions.[4][5]
- Purification of intermediates and the final product: Removing impurities, especially by-products from the coupling reaction like dicyclohexylurea (DCU), can be complex on a large scale.
- Reproducibility and yield optimization: Maintaining consistent yields and purity across different batches requires stringent process control.

Q3: Are there any specific safety precautions to consider during the synthesis?

A3: Yes, several safety measures are critical:

- Handling of coupling agents: Reagents like dicyclohexylcarbodiimide (DCC) are potent allergens and should be handled with appropriate personal protective equipment (PPE).
- Use of hazardous solvents: Solvents such as hexamethylphosphoramide (HMPT) are hazardous and should be handled in a well-ventilated area, and less toxic alternatives should be considered if possible.
- Exothermic reactions: Some steps, like the guanidinylation, can be exothermic and require careful temperature control to prevent runaway reactions.

Troubleshooting Guides

Problem 1: Low Yield in the Esterification of Syringic Acid

Potential Cause	Recommended Solution
Incomplete reaction	Increase the reaction time or temperature moderately. Ensure efficient stirring to improve mass transfer.
Catalyst deactivation	Use fresh, anhydrous acid catalyst (e.g., concentrated sulfuric acid). Ensure all reagents and glassware are dry.
Reversible reaction	Use a large excess of the alcohol (e.g., methanol) to shift the equilibrium towards the product. Consider removing water as it forms, for example, by using a Dean-Stark apparatus.
Impure Syringic Acid	Ensure the starting syringic acid is of high purity. Recrystallize if necessary.

Problem 2: Inefficient Guanidinylation of 4-Amino-1-butanol

Potential Cause	Recommended Solution
Inappropriate guanidinating agent	Select a suitable agent based on scale and substrate. S-methylisothiourea is a common choice. For sensitive substrates, protected guanidinating reagents might be necessary.
Sub-optimal reaction pH	The reaction is pH-sensitive. Maintain the recommended pH to ensure the amine is sufficiently nucleophilic.
Amine protection issues	If using a protected amine, ensure complete deprotection before the guanidinylation step.
Side reactions	The high basicity of guanidines can lead to side reactions. Careful control of stoichiometry and reaction conditions is crucial.

Problem 3: Difficulty in Removing Dicyclohexylurea (DCU) By-product

Potential Cause	Recommended Solution
DCU precipitation in the reaction mixture	After the reaction, cool the mixture to fully precipitate the DCU, followed by filtration.
Co-precipitation of product with DCU	Optimize the solvent system for filtration to maximize DCU precipitation while keeping the product in solution.
Residual DCU after filtration	Multiple washes of the crude product with a suitable solvent (in which DCU is insoluble) can be effective. Recrystallization of the final product is often necessary for high purity.

Experimental Protocols

Key Experiment: Synthesis of SCM-198 via DCC Coupling

This protocol outlines the condensation of syringic acid and 4-guanidino-1-butanol hydrochloride.

Materials:

- Syringic Acid
- 4-Guanidino-1-butanol hydrochloride
- Dicyclohexylcarbodiimide (DCC)
- Hexamethylphosphoramide (HMPT) and Ethyl Ether (1:1 mixture) or an alternative less toxic solvent system.

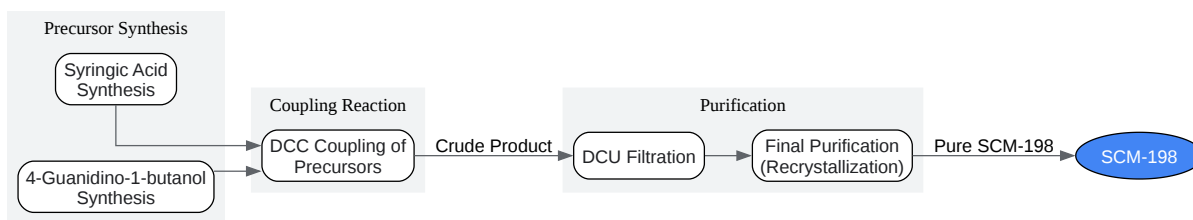
Procedure:

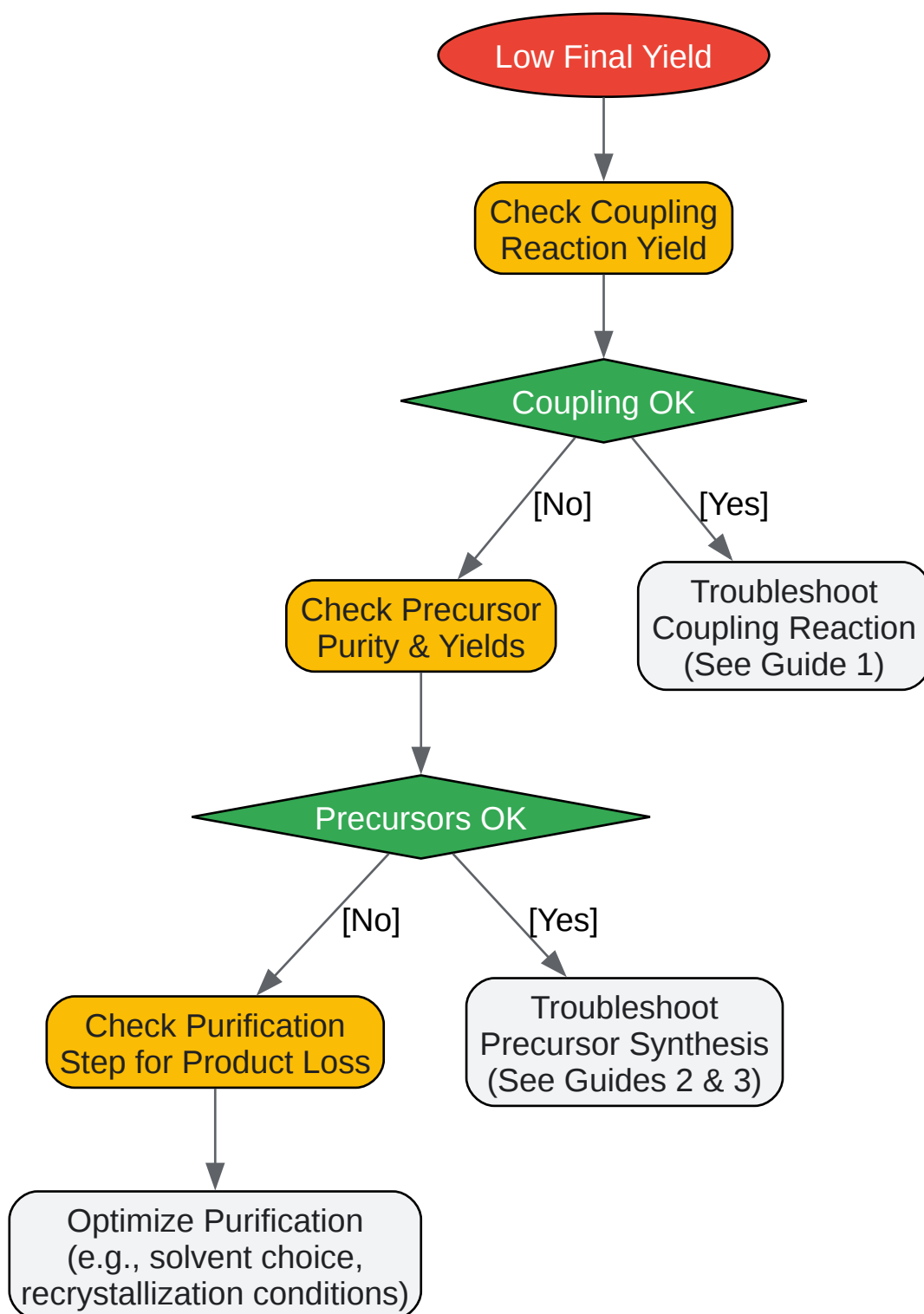
- Dissolve syringic acid and 4-guanidino-1-butanol hydrochloride in the HMPT:Ether solvent system.
- Cool the mixture in an ice bath.
- Slowly add a solution of DCC in the same solvent system to the cooled mixture with constant stirring.
- Allow the reaction to stir at room temperature for 72 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to precipitate the dicyclohexylurea (DCU) by-product.
- Filter the mixture to remove the DCU.
- Wash the filtrate with a suitable solvent to remove any remaining DCU.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to obtain pure SCM-198.

Quantitative Data Summary

Parameter	Reported Value	Reference
Yield of SCM-198 (DCC coupling)	>80%	
Purity of Syringic Acid (from Syringaldehyde)	>98.6%	
Yield of Syringic Acid (from Syringaldehyde)	>86.5%	

Visualizations





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